molecular formula C12H20O3Si B1206617 Triethoxyphenylsilane CAS No. 780-69-8

Triethoxyphenylsilane

Cat. No. B1206617
CAS RN: 780-69-8
M. Wt: 240.37 g/mol
InChI Key: JCVQKRGIASEUKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of silicon compounds similar to triethoxyphenylsilane often involves reactions that yield starlike molecules with arms consisting of specific silyl units. For example, the synthesis of tris[(tert-butyldimethylsilyl)oligothienylenedimethylsilyl]methylsilanes showcases the versatility of silicon chemistry in creating complex structures through reactions of tris(chlorodimethylsilyl)methylsilane with lithiooligothienylenes (Ishikawa et al., 2001). Although not directly related to triethoxyphenylsilane, this synthesis pathway highlights the intricate procedures involved in silicon-based compound synthesis.

Molecular Structure Analysis

The molecular structure of related silicon compounds can be determined using techniques such as electron diffraction. For example, the gas phase structure of trisilylmethane was elucidated, revealing a model of C3 molecular symmetry, which underscores the geometric complexity silicon compounds can exhibit (Schmidbaur et al., 1991).

Chemical Reactions and Properties

Triethoxyphenylsilane participates in various chemical reactions owing to its reactive ethoxy groups and the phenyl-silicon bond. The catalysis by tris(pentafluorophenyl)borane in polysiloxane chemistry, for example, demonstrates the reactivity of silicon compounds in forming siloxane bonds through condensation reactions (Rubinsztajn et al., 2023). This aspect of silicon chemistry is crucial for understanding the reactivity of triethoxyphenylsilane in polymer and materials science.

Physical Properties Analysis

The physical properties of silicon compounds like triethoxyphenylsilane are influenced by their molecular structure. For instance, starlike molecules with specific silyl units exhibit high fluorescence quantum yields and longer lifetimes compared to simpler organic compounds, indicating significant potential in optical applications (Ishikawa et al., 2001).

Chemical Properties Analysis

The chemical properties of triethoxyphenylsilane can be inferred from studies on similar compounds, where the catalytic activity in reactions involving hydrosilanes and alkoxysilanes leads to the formation of siloxane bonds. This reactivity is central to synthesizing materials with novel properties and applications, showcasing the versatility of triethoxyphenylsilane and related compounds (Rubinsztajn et al., 2023).

Scientific Research Applications

  • Scavenger in Peptide Synthesis : Trialkylsilanes, including triethylsilane, serve as scavengers in peptide synthesis, particularly in the removal of protecting groups with trifluoroacetic acid (TFA). This technique offers improved efficiency and selectivity in peptide synthesis, as shown by Pearson et al. (1989) and Mehta et al. (1992) in their studies published in Tetrahedron Letters (Pearson, Blanchette, Baker, & Guindon, 1989) (Mehta, Jaouhari, Benson, & Douglas, 1992).

  • Removal of Pharmaceuticals and Endocrine Disruptors : Wong et al. (2016) reported that TEPS-functionalized magnetic palm-based powdered activated carbon effectively removes pharmaceuticals and endocrine-disruptive compounds from water. The unique structure and chemical features of this material enhance adsorption rates and capacities (Wong, Yoon, Snyder, & Jang, 2016).

  • Optoelectronic Applications : Loh et al. (2017) explored the integration of trisilanolphenyl-POSS into a polysiloxane network, aiming to produce materials with thermal stability and improved transparency for optoelectronic applications. Their research, published in the Journal of Applied Polymer Science, demonstrates the potential of such materials in this field (Loh, Ng, Kumar, Ismail, & Ahmad, 2017).

  • Triboelectric Nanogenerators : Xia et al. (2016) studied the embedding of variable micro-capacitors in polydimethylsiloxane, which is relevant for improving the output power of triboelectric nanogenerators. Their research in Nano Research highlights the significance of this application in energy generation (Xia, Chen, Guo, Liu, Wei, Xi, Wang, & Hu, 2016).

  • Gas Permeable Hydrogel Materials : In the Journal of Applied Polymer Science, Lai (1995) discussed the use of polysiloxanylalkyl methacrylates in creating oxygen-permeable hydrogel materials, which are beneficial for applications like contact lenses (Lai, 1995).

Safety And Hazards

Triethoxyphenylsilane is classified as a flammable liquid and vapor. It may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and getting medical advice/attention if you feel unwell .

properties

IUPAC Name

triethoxy(phenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVQKRGIASEUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=CC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124741-08-8
Record name Benzene, (triethoxysilyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124741-08-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8044462
Record name Triethoxy(phenyl)silane
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Molecular Weight

240.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, (triethoxysilyl)-
Source EPA Chemicals under the TSCA
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Product Name

Phenyltriethoxysilane

CAS RN

780-69-8
Record name Phenyltriethoxysilane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenyltriethoxysilane
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Record name Phenyltriethoxysilane
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Record name Benzene, (triethoxysilyl)-
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Record name Triethoxy(phenyl)silane
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Record name Triethoxy(phenyl)silane
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Record name PHENYLTRIETHOXYSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
420
Citations
P Gao, Z Liang, Z Zhao, W Wang, C Yang, B Hu, F Cui - Chemosphere, 2019 - Elsevier
In this study, the phenyl-modified mesoporous materials were successfully synthesized using phenyl-organosilanes (trimethoxyphenylsilane and triethoxyphenylsilanea) by one-pot co-…
Number of citations: 30 www.sciencedirect.com
NS Fajriyah, B Buhani, S Suharso - Indonesian Journal of …, 2023 - journal.ugm.ac.id
Rubber fruit shells-derived carbon (RC) modified with magnetite (MRC) and triethoxyphenylsilane (TEPS)(SRC) made from rubber fruit shells were used to adsorb crystal violet (CV) dye …
Number of citations: 1 journal.ugm.ac.id
AS Manoso, P DeShong - The Journal of Organic Chemistry, 2001 - ACS Publications
The scope of the palladium-catalyzed silylation of aryl halides with triethoxysilane has been expanded to include aryl bromides. A more general Pd(0) catalyst/ligand system has been …
Number of citations: 147 pubs.acs.org
PM Talianov, OO Peltek, MA Masharin… - Journal of Physics …, 2021 - iopscience.iop.org
… Tetramethyl orthosilicate and triethoxyphenylsilane, which contains hydrophobic … triethoxyphenylsilane results in a formation of 3D siloxane network. Employing triethoxyphenylsilane …
Number of citations: 1 iopscience.iop.org
J Dai, X Zhou, Z Chen, D Chen, G Zeng, C Cen - RSC advances, 2016 - pubs.rsc.org
Nanocrystalline ZSM-5 with mesoporosity was synthesized within a short reaction time using triethoxyphenylsilane as the mesopore structure directing agent via a direct one-step …
Number of citations: 8 pubs.rsc.org
S Rostamnia, B Zeynizadeh, E Doustkhah… - Journal of colloid and …, 2015 - Elsevier
Graphene oxide nanosheets were applied as a support for Pd nanoparticles in Hiyama reaction of various aryl halides and triethoxyphenylsilane to generate biaryl derivatives in …
Number of citations: 49 www.sciencedirect.com
L Junjie, Y Mei, H Danqun, H Changjun… - Journal of separation …, 2013 - Wiley Online Library
… while 3-aminopropyltriethoxysilane and triethoxyphenylsilane acted as functional monomers, … ratio of 3-aminopropyltriethoxysilane and triethoxyphenylsilane. Feasibility of the polymers …
J Huang, X Xing, X Zhang, X He, Q Lin, W Lian… - Food Research …, 2011 - Elsevier
… The molecularly imprinted polymer (MIP) was synthesized using tyramine as the template molecule, silicic acid tetracthyl ester and triethoxyphenylsilane as the functional monomers. …
Number of citations: 116 www.sciencedirect.com
AR Hajipour, P Abolfathi - Catalysis Communications, 2018 - Elsevier
… of 4-iodoanisole with triethoxyphenylsilane in the presence of … aryl halides with triethoxyphenylsilane were subjected to the … bromides) with triethoxyphenylsilane was also …
Number of citations: 21 www.sciencedirect.com
A Nuri, Y Mansoori, A Bezaatpour… - …, 2019 - Wiley Online Library
… The prepared magnetic catalyst was effectively used in the coupling reaction of triethoxyphenylsilane with aryl halides (Hiyama reaction) in the presence of a base. The reaction …

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